molecular formula C9H7BrN2S2 B2653424 5-(4-Bromophenyl)sulfanyl-4-methylthiadiazole CAS No. 338978-69-1

5-(4-Bromophenyl)sulfanyl-4-methylthiadiazole

Cat. No. B2653424
CAS RN: 338978-69-1
M. Wt: 287.19
InChI Key: RCPMYKPPQBNSJC-UHFFFAOYSA-N
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Description

“5-(4-Bromophenyl)sulfanyl-4-methylthiadiazole” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also contains a bromophenyl group and a sulfanyl group attached to the thiadiazole ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, UV/VIS, and Mass spectroscopy . The exact structure of “this compound” would require experimental data .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the reactants involved. The bromophenyl group might undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Compounds related to 5-(4-Bromophenyl)sulfanyl-4-methylthiadiazole have been investigated for their potent antibacterial activities against both Gram-negative and Gram-positive bacteria, as well as their moderate inhibitory effects on enzymes like α-chymotrypsin. Specifically, derivatives of 1,3,4-oxadiazole have shown remarkable antibacterial potential in vitro, suggesting their utility in developing new antibacterial agents (Siddiqui et al., 2014).
  • A new class of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and thiadiazoles demonstrated outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. These compounds have a highly selective antimycobacterial effect, showcasing potential as novel antituberculosis agents (Karabanovich et al., 2016).

Antioxidant and Anticancer Properties

  • Research into heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, has identified compounds with moderate inhibitory effects on cancer cell lines and significant antioxidant, analgesic, and anti-inflammatory actions. These findings support the potential of such compounds in the development of new treatments for cancer and inflammation-related diseases (Faheem, 2018).

Corrosion Inhibition

  • Compounds structurally similar to this compound have been evaluated for their role as corrosion inhibitors, particularly in protecting mild steel in sulfuric acid media. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, suggesting applications in materials science and engineering to enhance the lifespan and reliability of metal structures (Bouklah et al., 2006).

Mechanism of Action

The mechanism of action of a compound usually refers to its biological activity. Without specific biological data or studies, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

The future research directions for “5-(4-Bromophenyl)sulfanyl-4-methylthiadiazole” would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPMYKPPQBNSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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